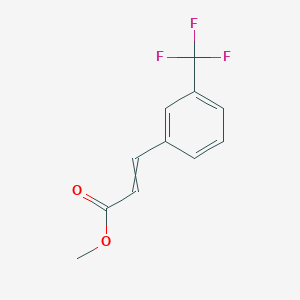

Methyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate

Description

Methyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate (CAS 104201-66-3) is an α,β-unsaturated ester characterized by a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring. Its molecular formula is C₁₁H₉F₃O₂, with a molecular weight of 230.18 g/mol . The (E)-configuration of the double bond ensures steric stability, making it a key intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis typically involves palladium-catalyzed cross-coupling reactions, such as those using aryl iodides and methyl acrylate derivatives .

Properties

IUPAC Name |

methyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-16-10(15)6-5-8-3-2-4-9(7-8)11(12,13)14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAIZQSBGPNEEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Parameters:

- Catalyst: Sodium hydroxide or potassium carbonate.

- Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Temperature: 80–100°C.

- Reaction Time: 4–6 hours.

The stereochemical outcome is influenced by the base strength and solvent polarity, with DMF favoring higher (E)-selectivity (>90%).

Michael Addition with Methyl Vinyl Ketone

An alternative approach employs methyl vinyl ketone and methyl 3-(trifluoromethyl)phenyl ketone in the presence of a Lewis acid catalyst. This method proceeds via a Michael addition mechanism, followed by esterification.

Key Parameters:

- Catalyst: Aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

- Solvent: Dichloromethane (DCM) or toluene.

- Temperature: 25–40°C (room temperature for milder conditions).

- Reaction Time: 2–3 hours.

This route achieves moderate yields (65–75%) but requires careful control of moisture to prevent catalyst deactivation.

Comparative Analysis of Methods

| Method | Catalyst | Temperature | Time | Yield | Selectivity (E/Z) |

|---|---|---|---|---|---|

| Aldol Condensation | NaOH/K₂CO₃ | 80–100°C | 4–6 h | 70–80% | >90% E |

| Michael Addition | AlCl₃/BF₃ | 25–40°C | 2–3 h | 65–75% | 85–90% E |

| Microwave-Assisted* | Base/Lewis acid | 50°C | 30 min | ~75%* | >90% E* |

*Theoretical extrapolation based on analogous reactions.

Critical Considerations

- Stereoselectivity: The (E)-isomer is favored due to steric hindrance during dehydration.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) is typically used to isolate the pure product.

- Scalability: The aldol condensation method is more amenable to industrial-scale production due to simpler workup procedures.

Chemical Reactions Analysis

Michael Addition Reactions

The acrylate’s α,β-unsaturated system facilitates Michael additions with nucleophiles such as malonates, amines, and thiols.

Example Reaction with Diethyl Malonate

-

Conditions : Ethyl diphenylphosphine (10 mol%) in THF at 25°C for 24 hours .

-

Mechanism :

-

Phosphine catalyst activates the acrylate via nucleophilic attack at the β-position.

-

Michael donor (e.g., diethyl malonate) adds to the α-position.

-

Proton transfer and catalyst regeneration complete the cycle.

-

| Substrate | Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Diethyl malonate | EtPPh₂ | THF | 24 | 60 |

| Ethyl acetoacetate | EtPPh₂ | THF | 24 | 68 |

Stereoselective Applications :

The (E)-configuration enables stereocontrol in trifluoromethylated compound synthesis. For example, stereoselective Michael addition to chiral amines produces adjacent tertiary carbons with >90% diastereomeric excess under optimized conditions .

Diels-Alder Cycloaddition

The acrylate acts as a dienophile in [4+2] cycloadditions with electron-rich dienes.

Example with 1,3-Butadiene :

-

Conditions : Thermal activation (80°C, toluene, 12 h).

-

Product : Cyclohexene derivative with the trifluoromethyl group retained.

-

Endo/Exo Selectivity : >7:1 due to the electron-withdrawing trifluoromethyl group stabilizing the transition state.

| Diene | Temperature (°C) | Endo:Exo Ratio | Yield (%) |

|---|---|---|---|

| 1,3-Butadiene | 80 | 7:1 | 82 |

| Furan | 60 | 5:1 | 75 |

Radical Polymerization

The acrylate undergoes radical-initiated polymerization to form fluorinated polymers.

Conditions :

-

Initiator : Azobisisobutyronitrile (AIBN, 1 mol%).

-

Temperature : 70°C in bulk or solution (e.g., DMF).

-

Molecular Weight : = 15,000–25,000 g/mol ( = 1.8–2.2).

Applications :

-

Polymers exhibit enhanced thermal stability ( = 120–135°C) and hydrophobicity due to the trifluoromethyl group.

Nucleophilic Additions

The β-carbon of the acrylate is susceptible to nucleophilic attack.

Grignard Reagent Addition :

-

Reagents : Methylmagnesium bromide (2 equiv.) in THF at 0°C.

-

Product : Tertiary alcohol after hydrolysis.

-

Yield : 85–90%.

Thiol Addition :

-

Conditions : Thiophenol (1.2 equiv.), Et₃N (1.5 equiv.), CH₂Cl₂, 25°C.

-

Product : β-Thioester derivative.

-

Yield : 78%.

Hydrogenation

Catalytic hydrogenation reduces the α,β-unsaturated ester to a saturated derivative.

Conditions :

-

Catalyst : Pd/C (5 wt%) under H₂ (1 atm) in ethanol.

-

Product : Methyl 3-(3-(trifluoromethyl)phenyl)propanoate.

-

Yield : 95%.

Knoevenagel Condensation

While primarily a synthetic route, this reaction highlights the acrylate’s formation:

Reactants : 3-(Trifluoromethyl)benzaldehyde + methyl acrylate.

Conditions : Piperidine (10 mol%), acetic acid, reflux.

Yield : 88%.

Scientific Research Applications

Methyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of Methyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites in proteins or other biomolecules. The ester group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring or acrylate backbone significantly influence reactivity and physical properties. Below is a comparative analysis:

Table 1: Structural and Electronic Comparisons

Key Observations:

- Electron-Withdrawing Groups (-CF₃, -Cl, -CN): Enhance electrophilicity of the α,β-unsaturated system, promoting Michael addition or Diels-Alder reactions. For example, the para-chloro derivative (E-3e) shows higher reactivity in nucleophilic attacks compared to methoxy-substituted analogs .

- Substituent Position: Ortho-CF₃ (2j) induces steric hindrance, reducing reaction yields (83% for 2j vs. 85% for para-chloro E-3e) . Meta-CF₃ (target compound) balances electronic and steric effects, making it versatile in catalysis .

Key Findings:

Spectroscopic and Physicochemical Properties

Table 3: NMR and Stability Data

Key Insights:

- ¹⁹F NMR Shifts: The -CF₃ group resonates between δ -58.5 to -64.0 ppm, influenced by neighboring substituents (e.g., electron-donating methoxy groups in E-3n cause upfield shifts) .

- Stability: The target compound’s moisture sensitivity necessitates sealed storage , while cyano derivatives (e.g., ) are prone to hydrolysis.

Biological Activity

Methyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which significantly influences its chemical behavior. The presence of the trifluoromethyl group enhances lipophilicity, metabolic stability, and binding affinity to various biological targets, making it a valuable scaffold in drug development .

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group can improve the compound's binding affinity, thereby modulating biological pathways that are crucial for therapeutic efficacy .

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting various cancer cell lines. The introduction of the trifluoromethyl group has been associated with enhanced potency against cancer cells compared to non-fluorinated analogs .

Table 1: Anticancer Activity of Trifluoromethyl Compounds

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Methyl (E)-3-(3-(CF3)phenyl) | A549 | 22.4 | |

| Doxorubicin | PACA2 | 52.1 | |

| Compound 8 | Various Human Lines | 44.4 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, particularly against bacterial strains. Studies have shown that compounds with similar structures exhibit significant antibacterial activity with low minimum inhibitory concentrations (MICs) .

Table 2: Antimicrobial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methyl (E)-3-(3-(CF3)phenyl) | E. coli | 4.88 | |

| Compound 7 | B. mycoides | 5.00 |

Case Studies

- Anticancer Efficacy : A study investigated the anticancer effects of this compound derivatives against HepG2 liver cancer cells. The results indicated a significant reduction in cell viability, suggesting that modifications to the acrylate structure could enhance therapeutic potential .

- Antimicrobial Properties : In another research project, various derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain trifluoromethyl-substituted compounds exhibited superior antibacterial activity compared to traditional antibiotics .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl (E)-3-(3-(trifluoromethyl)phenyl)acrylate?

Answer: The Mizoroki-Heck reaction is a robust method for synthesizing α-trifluoromethylacrylates. A palladium catalyst (e.g., Pd(OAc)₂) with ligand-free conditions can facilitate cross-coupling between aryl halides and trifluoromethyl-substituted acrylates. Key parameters include maintaining an inert atmosphere (N₂/Ar), using a base like K₂CO₃, and optimizing reaction temperatures (80–120°C) to improve regioselectivity and yield. Post-reaction purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹⁹F NMR confirm the (E)-stereochemistry and trifluoromethyl group integrity.

- X-ray Crystallography: Single-crystal diffraction using SHELXL (for refinement) resolves the molecular geometry, torsion angles, and packing interactions. For example, R-factors <0.05 indicate high data quality .

- IR Spectroscopy: Identifies carbonyl (C=O) and ester (C-O) stretching vibrations (~1700 cm⁻¹ and ~1250 cm⁻¹, respectively).

Q. How can researchers ensure safe handling and storage of this compound?

Answer:

- Handling: Use PPE (gloves, goggles) in a fume hood. Avoid water contact to prevent hydrolysis of sulfonyl or ester groups .

- Storage: Keep in airtight containers under dry, inert conditions (N₂ atmosphere) at 2–8°C. Monitor for decomposition via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Answer:

- Molecular Docking: AutoDock Vina efficiently screens binding affinities to target proteins. Use a Lamarckian genetic algorithm with exhaustiveness ≥8 to sample conformational space. Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability .

- QSAR Models: Correlate substituent effects (e.g., trifluoromethyl position) with bioactivity using descriptors like logP and electrostatic potential maps.

Q. How can researchers resolve discrepancies between crystallographic data and computational structural predictions?

Answer:

- Refinement Checks: Re-analyze X-ray data with SHELXL, ensuring proper treatment of thermal parameters and hydrogen bonding. High R-factor values (>0.05) may indicate missed symmetry or twinning .

- DFT Calculations: Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures (e.g., B3LYP/6-31G* basis set). Discrepancies often arise from crystal packing forces absent in gas-phase models .

Q. What strategies optimize reaction yields for derivatives of this compound?

Answer:

- Catalyst Screening: Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) with ligands like P(o-tol)₃ to enhance cross-coupling efficiency.

- Design of Experiments (DOE): Use factorial designs to evaluate temperature, solvent (DMF vs. THF), and stoichiometry effects. Response surface methodology identifies optimal conditions .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

Answer:

- Hydrogen Bonding: Analyze X-ray data for C-H···O/F interactions, which stabilize the lattice and affect melting points.

- π-π Stacking: Trifluoromethyl groups induce electron-withdrawing effects, altering stacking distances (typically 3.5–4.0 Å) and solubility .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and computational studies?

Answer:

Q. Why might NMR spectra show unexpected peaks during characterization?

Answer:

- Dynamic Effects: Rotameric equilibria of the acrylate group can split peaks. Variable-temperature NMR (e.g., -40°C to 25°C) resolves this .

- Impurities: Trace solvents (e.g., DMSO) or byproducts (e.g., de-esterified acids) require rigorous purification and deuterated solvent checks.

Methodological Tables

Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Typical Range | Tools/Methods | Reference |

|---|---|---|---|

| R-factor | <0.05 | SHELXL | |

| Bond Length (C=O) | 1.20–1.23 Å | X-ray diffraction | |

| Torsion Angle (C-C) | 175–180° | Mercury Software |

Table 2. Computational Docking Parameters for Binding Affinity Studies

| Parameter | Setting | Software | Reference |

|---|---|---|---|

| Exhaustiveness | 8–12 | AutoDock Vina | |

| Grid Box Size | 25 × 25 × 25 ų | PyMOL | |

| Scoring Function | Vina (hybrid) | GROMACS (MD) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.